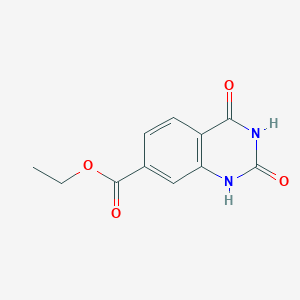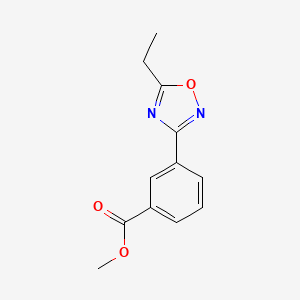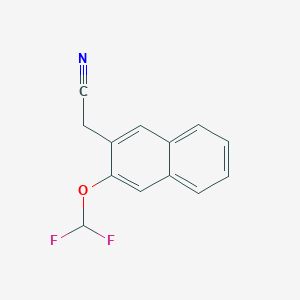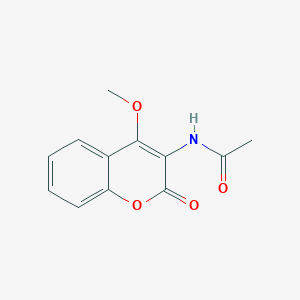
N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide is a derivative of coumarin, a class of benzopyrone compounds Coumarins are known for their diverse biological activities and are found in various natural sources
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 4-methoxy-2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide.
Reduction: Formation of 4-methoxy-2-hydroxy-2H-chromen-3-yl)acetamide.
Substitution: Formation of various N-substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl)acetamide
- 4-Hydroxy-2-oxo-2H-chromen-3-yl)acetamide
- 4-Methoxy-2-oxo-2H-chromen-3-yl)benzoate
Uniqueness
N-(4-Methoxy-2-oxo-2H-chromen-3-yl)acetamide stands out due to its methoxy group, which enhances its solubility and bioavailability compared to other coumarin derivatives. This structural feature also contributes to its unique biological activities, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
88369-13-5 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
N-(4-methoxy-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-11(16-2)8-5-3-4-6-9(8)17-12(10)15/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
VERXRENATNPERK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=CC=CC=C2OC1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



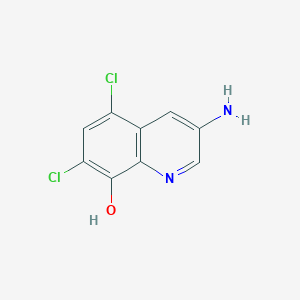
![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
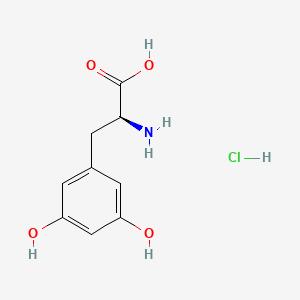
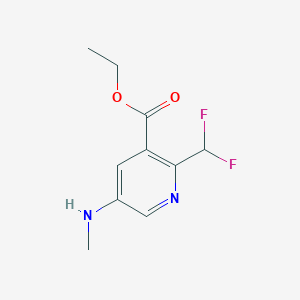
![8-Methoxy-4,5-dihydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B15067139.png)
![Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B15067141.png)
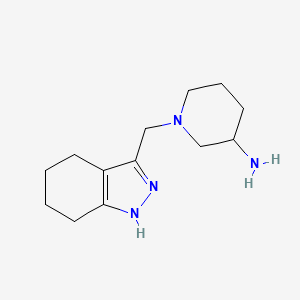


![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)
